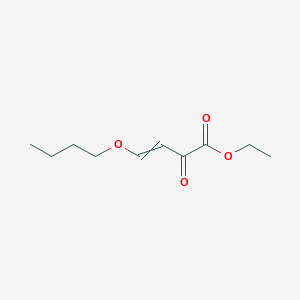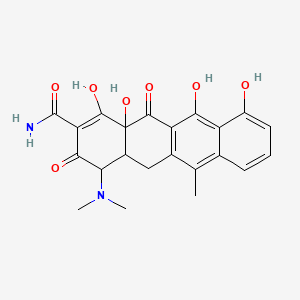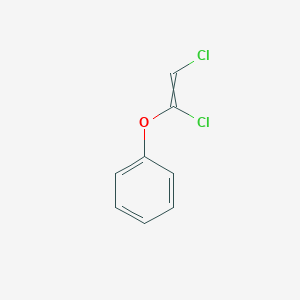
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- is an organic compound that belongs to the class of benzenamines. These compounds are characterized by the presence of an amine group attached to a benzene ring. The specific structure of this compound includes a propynylidene group substituted with diphenyl and a methyl group at the para position of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- typically involves the following steps:
Formation of the Propynylidene Intermediate: This can be achieved through the reaction of a suitable alkyne with a halogenated benzene derivative under basic conditions.
Substitution Reaction: The intermediate is then reacted with aniline (benzenamine) in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-ethyl-
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-chloro-
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methoxy-
Uniqueness
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the para position can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
102222-53-7 |
|---|---|
Formule moléculaire |
C22H17N |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1,3-diphenylprop-2-yn-1-imine |
InChI |
InChI=1S/C22H17N/c1-18-12-15-21(16-13-18)23-22(20-10-6-3-7-11-20)17-14-19-8-4-2-5-9-19/h2-13,15-16H,1H3 |
Clé InChI |
JXPRGBXFPIIAIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)




![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)

![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)



